Dimethylethylenediamine tetra-acetic acid
Description
Structure
2D Structure
Properties
CAS No. |
2458-58-4 |
|---|---|
Molecular Formula |
C12H20N2O8 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
2-[3-[bis(carboxymethyl)amino]butan-2-yl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H20N2O8/c1-7(13(3-9(15)16)4-10(17)18)8(2)14(5-11(19)20)6-12(21)22/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
VTZUAJRPOHNJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Dimethylethylenediamine Tetra Acetic Acid
Synthetic Pathways for Dimethylethylenediamine Tetra-acetic Acid
The primary synthetic routes to this compound involve the carboxymethylation of N,N'-dimethylethylenediamine. This can be achieved through two main methodologies: reaction with haloacetic acids and the Strecker synthesis.
One common method for the synthesis of aminopolycarboxylic acids like DMEDTA is the reaction of the corresponding amine with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under alkaline conditions. In this process, N,N'-dimethylethylenediamine is reacted with four equivalents of sodium chloroacetate (B1199739) in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete alkylation of the amine groups. The pH of the reaction mixture is maintained in the alkaline range to facilitate the deprotonation of the amine and the carboxylate groups. The final product is then isolated by acidification, which precipitates the free acid form of DMEDTA.
Another significant pathway for the synthesis of DMEDTA is the Strecker synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of N,N'-dimethylethylenediamine with formaldehyde (B43269) and a cyanide source, such as hydrogen cyanide or an alkali metal cyanide. wikipedia.orgmasterorganicchemistry.com This initial reaction forms an aminonitrile intermediate. Subsequent hydrolysis of the nitrile groups, typically under acidic or basic conditions, yields the corresponding carboxylic acid, resulting in the formation of DMEDTA. masterorganicchemistry.comnrochemistry.comorganic-chemistry.org The Strecker synthesis is a versatile method for producing a variety of amino acids and their derivatives. wikipedia.orgmasterorganicchemistry.comnrochemistry.comorganic-chemistry.org
A general representation of the carboxymethylation of N,N'-dimethylethylenediamine is presented in the table below.
| Starting Material | Reagents | Key Conditions | Product |
| N,N'-Dimethylethylenediamine | Sodium Chloroacetate, Sodium Hydroxide (B78521) | Aqueous solution, elevated temperature | This compound |
| N,N'-Dimethylethylenediamine | Formaldehyde, Sodium Cyanide, followed by hydrolysis | Aqueous solution, controlled pH | This compound |
Derivatization Strategies for DMEDTA Analogues and Functionalized Ligands
The modification of the DMEDTA structure allows for the development of analogues and functionalized ligands with tailored properties for specific applications, particularly in the fields of medical imaging and radiopharmaceuticals. nih.govmdpi.commdpi.comencyclopedia.pubresearchgate.net Derivatization can be targeted at various parts of the molecule, including the carboxylate groups or the ethylenediamine (B42938) backbone.
One common strategy involves the activation of the carboxylate groups to form reactive intermediates, such as acid chlorides or active esters. These intermediates can then be reacted with a variety of nucleophiles to introduce new functional groups. For instance, coupling of a functionalized amine to an activated carboxylate group of DMEDTA can be used to attach the chelator to a biomolecule, such as a peptide or an antibody. This approach is widely used in the development of targeted contrast agents for magnetic resonance imaging (MRI) and radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.govmdpi.commdpi.comencyclopedia.pubresearchgate.net
Another approach to derivatization involves modifying the ethylenediamine backbone of DMEDTA. This can be achieved by starting with a substituted ethylenediamine derivative in the initial synthesis. By incorporating functional groups onto the backbone, the steric and electronic properties of the resulting chelator can be fine-tuned, which can influence its metal ion selectivity and the stability of the resulting metal complexes.
The following table summarizes some derivatization strategies for DMEDTA and related chelators.
| Derivatization Strategy | Reagents | Application |
| Carboxylate activation and amidation | Activating agents (e.g., DCC, NHS), functionalized amines | Bioconjugation for targeted imaging and therapy |
| Backbone modification | Substituted ethylenediamine precursors | Tuning of chelation properties |
| Esterification of carboxylates | Alcohols, acid catalysts | Prodrug development, modification of solubility |
Reaction Kinetics and Thermodynamics in DMEDTA Synthesis
The efficiency and yield of DMEDTA synthesis are governed by the kinetics and thermodynamics of the underlying chemical reactions. Understanding these factors is essential for optimizing reaction conditions and scaling up production.
The carboxymethylation of amines is a nucleophilic substitution reaction. The rate of this reaction is influenced by several factors, including the concentration of the reactants, temperature, and the pH of the reaction medium. Kinetic studies of similar reactions, such as the reaction of thiols with chloroacetamide, indicate that the reaction proceeds via an SN2 mechanism. rsc.org The rate is typically first order with respect to both the amine and the haloacetate. Increasing the temperature generally increases the reaction rate, following the Arrhenius equation. The pH of the solution plays a crucial role, as it affects the nucleophilicity of the amine. A higher pH favors the deprotonated, more nucleophilic form of the amine, thus accelerating the reaction.
Below is a table summarizing the key kinetic and thermodynamic aspects of DMEDTA synthesis.
| Parameter | Influencing Factors | Significance |
| Reaction Rate | Temperature, Reactant Concentrations, pH | Determines the time required for the reaction to reach completion. |
| Enthalpy of Formation (ΔH) | Bond formation energies | Indicates whether the reaction is exothermic or endothermic. |
| Entropy of Formation (ΔS) | Change in molecular randomness | Contributes to the overall spontaneity of the reaction. nih.gov |
| Gibbs Free Energy of Formation (ΔG) | Enthalpy, Entropy, Temperature | Determines the spontaneity and equilibrium position of the reaction. |
Coordination Chemistry and Complex Formation of Dimethylethylenediamine Tetra Acetic Acid
Fundamental Principles of DMEDTA-Metal Ion Chelation
The chelation of metal ions by Dimethylethylenediamine tetra-acetic acid is fundamentally governed by the principles of coordination chemistry, driven by the formation of multiple coordinate bonds between a single metal ion and the donor atoms of the DMEDTA molecule. As a multidentate ligand, DMEDTA can be classified as a hexadentate chelator, possessing six potential donor sites: two tertiary amine nitrogen atoms and four carboxylate oxygen atoms.
The primary interaction is a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the donor atoms of DMEDTA act as Lewis bases (electron pair donors). The formation of a stable metal-DMEDTA complex is characterized by the formation of multiple chelate rings. When fully coordinated, DMEDTA forms five such rings with the central metal ion:
One five-membered ethylenediamine (B42938) ring, involving the two nitrogen atoms.
Four five-membered glycinate (B8599266) rings, each involving the metal, a nitrogen atom, and the oxygen atom from an acetate (B1210297) arm.
This formation of multiple ring structures is known as the chelate effect , which results in a significant thermodynamic stabilization of the complex compared to complexes formed by analogous monodentate ligands. The presence of two methyl groups on the nitrogen atoms of DMEDTA introduces two key modifications to the chelation process compared to EDTA:
Electronic Effect : The methyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This enhances the basicity of the amines, potentially leading to stronger coordinate bonds with the metal ion.
The final stability and structure of a DMEDTA-metal complex are therefore determined by the balance between the favorable electronic effect and the unfavorable steric hindrance introduced by the N-dimethyl substitution.
Stoichiometry and Coordination Modes of DMEDTA in Metal Complexes
Similar to other EDTA-type ligands, DMEDTA typically forms complexes with metal ions in a 1:1 stoichiometry . ethz.chnih.gov This means that one molecule of DMEDTA binds to one metal ion. This is a hallmark of strong, multidentate chelating agents that can single-handedly satisfy the coordination sphere of a metal ion.
DMEDTA is a potentially hexadentate ligand, meaning it can form up to six coordinate bonds with a central metal ion. researchgate.net In most cases with transition metals and other suitable cations, DMEDTA is expected to act as a hexadentate ligand, utilizing both nitrogen atoms and four oxygen atoms from the carboxylate groups to form a stable, cage-like octahedral complex around the metal ion. libretexts.org
However, the denticity can be variable depending on several factors:
Size and Coordination Number of the Metal Ion : For very large metal ions, all six donor sites can coordinate. For smaller metal ions, or those with a preferred coordination number less than six, DMEDTA might act as a pentadentate or even tetradentate ligand, with one or more of the carboxylate arms remaining uncoordinated and potentially protonated.
Steric Hindrance : The methyl groups on the nitrogen atoms can create steric strain that may prevent one or more of the acetate arms from coordinating effectively, particularly with smaller metal ions. This could lead to a lower-than-expected denticity.
pH of the Solution : At low pH, the carboxylate groups can be protonated, which prevents them from coordinating to the metal ion. This can reduce the effective denticity of the ligand.
Therefore, while the predominant coordination mode for DMEDTA is hexadentate in a 1:1 metal-to-ligand ratio, other coordination modes are possible, resulting in complexes where the ligand is, for example, pentadentate with a coordinated water molecule occupying the sixth coordination site.
Stereochemical Aspects and Isomerism in DMEDTA Coordination Compounds
The formation of octahedral complexes with a hexadentate ligand like DMEDTA invariably introduces stereochemical complexity. The constrained geometry of the chelate rings leads to specific spatial arrangements of the donor atoms and the ligand backbone, resulting in the possibility of different isomers.
Two primary types of stereoisomerism are relevant for DMEDTA complexes:
Geometrical Isomerism : While less common for a single hexadentate ligand that fully envelops a metal, distortions from a perfect octahedral geometry can occur. The arrangement of the five-membered chelate rings (one ethylenediamine ring and four glycinate rings) is relatively fixed. However, the conformation of the ethylenediamine backbone can exist in either a gauche or an eclipsed conformation, with the gauche form being more stable and leading to a puckered ring structure.
Thermodynamics of DMEDTA Complex Formation
The stability of a metal-ligand complex is a thermodynamic quantity that describes the extent to which the complex will form at equilibrium. For DMEDTA, the formation of a metal chelate (M-DMEDTA) is generally a highly favorable process, driven by the chelate effect.
The thermodynamic stability of a metal complex is quantified by its stability constant (K), also known as the formation constant (Kf). For a 1:1 complex between a metal ion (Mⁿ⁺) and the fully deprotonated DMEDTA ligand (L⁴⁻), the equilibrium and the stability constant are expressed as:
Mⁿ⁺ + L⁴⁻ ⇌ MLⁿ⁻⁴
K_f = [MLⁿ⁻⁴] / ([Mⁿ⁺][L⁴⁻])
The table below shows the stability constants for several metal-EDTA complexes. It is anticipated that the log K_f values for DMEDTA would follow similar trends but be modified by the electronic and steric effects of the methyl groups. The electron-donating nature of the methyl groups would tend to increase the stability, while steric hindrance would tend to decrease it. The net effect would depend on the specific metal ion.
| Metal Ion | log K_f for EDTA Complex researchgate.net |
|---|---|
| Ca²⁺ | 10.65 |
| Mg²⁺ | 8.79 |
| Fe²⁺ | 14.30 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.78 |
| Ni²⁺ | 18.4 |
| Zn²⁺ | 16.5 |
| Co²⁺ | 16.45 |
| Mn²⁺ | 13.89 |
| Al³⁺ | 16.4 |
ΔG° = -RT ln(K_f) = ΔH° - TΔS°
Enthalpy (ΔH°) : The enthalpy change primarily reflects the difference in bond energies between the reactants and products. In the case of DMEDTA chelation, this involves the breaking of bonds between the metal ion and its coordinated water molecules (in aqueous solution) and the formation of new, often stronger, coordinate bonds between the metal and the donor atoms of DMEDTA. The electron-donating methyl groups in DMEDTA may increase the strength of the M-N bonds, contributing to a more negative (more favorable) ΔH° compared to EDTA. However, steric strain introduced by these groups could lead to weaker bonds and a less favorable enthalpy term. nih.gov
Entropy (ΔS°) : The entropy change is a major driving force for the stability of chelate complexes. researchgate.net When a single DMEDTA molecule displaces multiple (typically six) water molecules from the metal's coordination sphere, there is a large net increase in the number of free particles in the system. researchgate.net This leads to a significant increase in disorder, resulting in a large, positive ΔS°. This phenomenon is the thermodynamic basis of the chelate effect. The conformational rigidity introduced by the methyl groups in DMEDTA might slightly reduce the ligand's own entropy, but the dominant effect remains the release of solvent molecules, ensuring a highly favorable entropic contribution to complex stability. researchgate.netlibretexts.org
Kinetics of DMEDTA Complexation and Dissociation
While thermodynamics describes the stability of a complex at equilibrium, kinetics deals with the speed at which the complex forms and breaks apart. The rates of complexation and dissociation are crucial for understanding the behavior of chelating agents in dynamic systems.
Complex Formation: The formation of a metal-DMEDTA complex is generally a rapid process but occurs in a stepwise mechanism. The process is thought to begin with the rapid formation of an outer-sphere complex, where the hydrated metal ion and the DMEDTA ligand are associated but not yet bonded. This is followed by the rate-determining step, which is the loss of the first water molecule from the metal's inner coordination sphere and the formation of the first coordinate bond, likely with a carboxylate oxygen. Subsequent bond formations and ring closures are typically fast. The steric bulk of the methyl groups on the nitrogen atoms in DMEDTA would be expected to slow down the rate of complex formation compared to EDTA, as they may hinder the conformational changes required for the ligand to wrap around the metal ion.
Complex Dissociation: The dissociation of a stable chelate like a metal-DMEDTA complex is typically slow. The dissociation is often acid-catalyzed, where protons attack the coordinated donor atoms (both nitrogens and oxygens), leading to the stepwise unwrapping of the ligand. Because multiple bonds must be broken for the ligand to fully dissociate, the complex exhibits significant kinetic inertness. The dissociation of the first bond does not lead to the immediate loss of the ligand, as the other attached donor groups hold it in place, increasing the probability of the bond reforming. This is known as the kinetic chelate effect . The steric strain introduced by the methyl groups in DMEDTA might create weaker points in the coordination sphere, potentially increasing the rate of dissociation compared to a perfectly matched EDTA complex. However, the increased basicity of the nitrogen atoms could also make them more difficult to protonate, which would slow down the acid-catalyzed dissociation pathway.
Reaction Mechanisms of Metal Ion Uptake and Release by DMEDTA
The uptake of a metal ion (Mⁿ⁺) by DMEDTA (represented as L⁴⁻ in its fully deprotonated form) in an aqueous solution is a ligand substitution reaction. The metal ion initially exists as a hydrated aqua complex, [M(H₂O)ₓ]ⁿ⁺. The formation of the metal-DMEDTA complex, [ML]ⁿ⁻⁴, proceeds through a series of stepwise reactions.
The proposed mechanism for metal ion uptake involves the following general steps:
Outer-Sphere Complex Formation: The hydrated metal ion and the DMEDTA ligand diffuse together to form an outer-sphere complex or ion pair. In this arrangement, the ligand and the metal ion are in close proximity but are still separated by the primary hydration shell of the metal ion.
Chelate Ring Formation: Following the initial coordination, the other donor atoms of the DMEDTA molecule (the remaining carboxylate groups and the two nitrogen atoms) sequentially displace the remaining water molecules, leading to the formation of stable five-membered chelate rings. This rapid succession of ring closures is known as the chelate effect and contributes significantly to the high stability of the resulting complex.
The release of the metal ion from the DMEDTA complex (dissociation) is typically acid-catalyzed. In the presence of protons (H⁺), the carboxylate groups of the coordinated DMEDTA become protonated. This protonation weakens the metal-ligand bonds, leading to the unwrapping of the ligand and the eventual release of the metal ion, which is then re-hydrated. The dissociation can also be facilitated by the presence of another metal ion that forms a more stable complex with DMEDTA, leading to a metal-exchange reaction.
The reaction can be summarized as: [ML]ⁿ⁻⁴ + 4H⁺ ⇌ Mⁿ⁺ + H₄L
The steric hindrance introduced by the methyl groups on the nitrogen atoms of DMEDTA may influence the rate of both complex formation and dissociation compared to EDTA. These methyl groups could potentially slow down the rate of chelate ring formation due to increased steric bulk around the nitrogen donor atoms. Conversely, they might also strain the final complex, potentially increasing the rate of acid-catalyzed dissociation.
Influence of Ligand Concentration and pH on Reaction Rates
The rates of metal ion uptake and release by DMEDTA are significantly influenced by both the concentration of the ligand and the pH of the solution.
Influence of Ligand Concentration:
The relationship between the observed rate constant (kₒₑₛ) and the ligand concentration can often be described by the equation: kₒₑₛ = k₁ + k₂[L] where k₁ represents the rate constant for a ligand-independent pathway (e.g., solvent-assisted dissociation of a pre-existing complex) and k₂ is the second-order rate constant for the ligand-dependent pathway.
Influence of pH:
The pH of the solution plays a critical role in the kinetics of complex formation and dissociation. DMEDTA, being a tetra-acetic acid, is a polyprotic acid and can exist in various protonated forms (H₄L, H₃L⁻, H₂L²⁻, HL³⁻, L⁴⁻) depending on the pH.
Effect on Metal Ion Uptake: The rate of complex formation is highly pH-dependent. At low pH values, the nitrogen atoms and carboxylate groups of DMEDTA are protonated. This protonation reduces the availability of the lone pair of electrons on the donor atoms, thereby decreasing the nucleophilicity of the ligand and slowing down the rate of complex formation. As the pH increases, the ligand becomes progressively deprotonated, increasing its negative charge and the availability of donor electrons, which generally leads to an increase in the rate of metal ion uptake. However, at very high pH, metal ions may precipitate as hydroxides, which would decrease the concentration of free metal ions available for complexation.
Effect on Metal Ion Release: The rate of dissociation of a metal-DMEDTA complex is strongly dependent on the hydrogen ion concentration. As mentioned earlier, the dissociation is typically acid-catalyzed. Therefore, a decrease in pH (increase in H⁺ concentration) will lead to a significant increase in the rate of metal ion release from the complex.
The following table summarizes the expected qualitative effects of ligand concentration and pH on the reaction rates of DMEDTA with metal ions, based on the behavior of similar aminopolycarboxylate ligands.
| Parameter | Effect on Metal Ion Uptake Rate | Effect on Metal Ion Release Rate |
| Increasing Ligand Concentration | Increases | Generally no direct effect, but can influence equilibrium position. |
| Increasing pH | Generally increases (up to the point of metal hydroxide (B78521) precipitation) | Decreases |
| Decreasing pH | Decreases | Increases |
It is important to reiterate that these discussions are based on established principles of coordination chemistry and the well-documented behavior of EDTA. Detailed kinetic studies and the generation of specific rate constants for this compound would require dedicated experimental investigation.
Based on a comprehensive search for scientific literature, it is not possible to generate the requested article focusing solely on the spectroscopic and structural elucidation of "this compound" (DMEDTA).
The available research and spectroscopic data predominantly concern the closely related but structurally distinct parent compound, Ethylenediaminetetraacetic acid (EDTA) . nih.govresearchgate.netnih.govresearchgate.net The specific, detailed findings required to populate the outlined sections for DMEDTA—including Fourier-Transform Infrared (FT-IR) and Raman vibrational data, Ultraviolet-Visible (UV-Vis) absorption maxima, luminescence properties, and Nuclear Magnetic Resonance (NMR) structural analyses—are not present in the accessible scientific literature.
To adhere to the strict instructions of focusing exclusively on this compound and not introducing information about other compounds, the generation of a scientifically accurate and thorough article as per the provided outline is not feasible.
Spectroscopic and Structural Elucidation of Dimethylethylenediamine Tetra Acetic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for DMEDTA Structural Analysis
1H NMR and 13C NMR Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For Dimethylethylenediamine tetra-acetic acid, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
In a typical ¹H NMR spectrum of a diamine derivative, the protons on the ethylenediamine (B42938) bridge and the acetate (B1210297) arms would exhibit characteristic chemical shifts. The symmetry of the molecule influences the complexity of the spectrum. For instance, in a metal-free state, the protons of the two acetate groups on each nitrogen atom may be equivalent, leading to a simpler spectrum. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts and coupling constants of the protons in DMEDTA provide insights into the coordination geometry. The protons on the acetate arms are particularly sensitive to coordination, often showing a downfield shift upon binding to a metal center.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the DMEDTA molecule. The carbonyl carbons of the acetate groups are typically observed at the downfield end of the spectrum. The chemical shifts of the methylene (B1212753) carbons in the ethylenediamine backbone and the acetate arms are also diagnostic of the molecule's conformation and coordination state. Similar to ¹H NMR, complexation with a metal ion induces shifts in the ¹³C resonances, which can be correlated with the strength and nature of the metal-ligand bonds.
| Proton Type | Expected ¹H Chemical Shift Range (ppm) | Carbon Type | Expected ¹³C Chemical Shift Range (ppm) |
| Acetate CH₂ | 3.0 - 4.0 | Carboxylate C=O | 170 - 180 |
| Ethylenediamine CH₂ | 2.5 - 3.5 | Acetate CH₂ | 50 - 60 |
| Methyl CH₃ | 2.0 - 2.5 | Ethylenediamine CH₂ | 40 - 50 |
| Methyl CH₃ | 15 - 25 |
Note: These are estimated chemical shift ranges based on analogous structures. Actual values can vary depending on the solvent, pH, and temperature.
Paramagnetic NMR Studies of DMEDTA-Metal Interactions
When DMEDTA complexes with a paramagnetic metal ion, the resulting NMR spectrum is significantly altered due to the influence of the unpaired electrons of the metal. This phenomenon, known as the paramagnetic effect, can provide valuable information about the structure and bonding within the metal complex. The interaction between the unpaired electrons and the nuclear spins of the ligand leads to large shifts in the NMR signals, known as paramagnetic shifts, and often causes significant line broadening.
The paramagnetic shift is composed of two main contributions: the contact shift and the pseudocontact shift. The contact shift arises from the delocalization of unpaired electron spin density from the metal ion to the ligand nuclei through the chemical bonds. The magnitude of the contact shift is proportional to the spin density at the nucleus and provides a direct probe of the covalent character of the metal-ligand bond. Nuclei closer to the paramagnetic center and in the direct path of spin delocalization will experience larger contact shifts.
The pseudocontact shift arises from the through-space dipolar interaction between the magnetic moment of the unpaired electrons and the nuclear spins. This shift depends on the magnetic anisotropy of the metal ion and the geometric position of the nucleus relative to the metal center. The pseudocontact shift is a powerful tool for obtaining long-range structural information, as its effect can be observed for nuclei that are several bonds away from the paramagnetic center.
X-ray Diffraction Techniques for DMEDTA Complex Structures
Single Crystal X-ray Crystallography
Single crystal X-ray crystallography is the definitive method for determining the absolute structure of a crystalline compound. This technique involves irradiating a single crystal of a DMEDTA-metal complex with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the atomic positions can be determined.
The crystal structure of a DMEDTA-metal complex would reveal the coordination number and geometry of the metal ion, the denticity of the DMEDTA ligand (i.e., the number of donor atoms from the ligand that are bonded to the metal), and the conformation of the chelate rings. For instance, in a study of a related compound, diacetato(N,N-diethylethylenediamine)zinc(II), the Zn(II) atom is coordinated by two nitrogen atoms and two oxygen atoms in a distorted tetrahedral geometry. nih.gov The crystal structure also provides details on intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the solid-state properties of the material.
While specific crystallographic data for a DMEDTA complex is not available in the provided search results, data for a similar complex, [Zn(CH₃COO)₂(C₆H₁₆N₂)], provides an example of the type of information that can be obtained. nih.gov
| Parameter | Value for [Zn(CH₃COO)₂(C₆H₁₆N₂)] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5495 (1) |
| b (Å) | 13.3244 (2) |
| c (Å) | 27.5543 (4) |
| β (°) | 94.617 (1) |
| V (ų) | 2762.76 (7) |
| Z | 8 |
This data is for a related zinc complex and serves as an example of crystallographic parameters. nih.gov
Powder X-ray Diffraction (XRD)
Powder X-ray diffraction (XRD) is a versatile technique used for the characterization of crystalline materials. Unlike single crystal XRD, which requires a well-formed single crystal, powder XRD can be performed on a polycrystalline sample. The sample is irradiated with X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase.
Powder XRD is commonly used for phase identification by comparing the experimental diffraction pattern to a database of known patterns. It can also be used to determine the purity of a sample, as the presence of crystalline impurities will result in additional peaks in the diffractogram. Furthermore, powder XRD can provide information about the crystal structure, including lattice parameters, and can be used to study crystallite size and strain. wikipedia.org
For DMEDTA and its complexes, powder XRD would be a valuable tool for routine characterization and to confirm the formation of a crystalline product. researchgate.net For example, if a new DMEDTA-metal complex is synthesized, its powder XRD pattern can be used to verify that a new crystalline phase has been formed and to assess its crystallinity. While specific powder XRD data for DMEDTA is not present in the search results, the technique's general applicability for characterizing coordination compounds is well-established. indianchemicalsociety.com
Mass Spectrometry and Elemental Analysis for DMEDTA Characterization
Mass spectrometry and elemental analysis are fundamental analytical techniques used to determine the elemental composition and molecular weight of a compound.
Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. For the characterization of DMEDTA, mass spectrometry can be used to confirm its molecular weight. Various ionization techniques can be employed, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to generate gas-phase ions of the DMEDTA molecule. The resulting mass spectrum will show a peak corresponding to the molecular ion, allowing for the confirmation of the compound's identity. Mass spectrometry is also invaluable for characterizing DMEDTA-metal complexes, where it can be used to determine the stoichiometry of the complex and to study its fragmentation patterns. For instance, the mass spectrum of a 1:1 DMEDTA-metal complex would show a peak corresponding to the mass of the complex ion. The NIST WebBook provides mass spectral data for the related compound ethylenediaminetetraacetic acid. nist.gov
Computational and Theoretical Chemistry of Dimethylethylenediamine Tetra Acetic Acid
Molecular Modeling and Dynamics Simulations of DMEDTA Systems
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.
DMEDTA, with its multiple rotatable bonds, can exist in numerous conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule. This is typically achieved through:
Systematic or stochastic conformational searches: These methods explore the potential energy surface of the molecule to locate various energy minima.
Molecular mechanics force fields: These classical mechanics-based models are used to rapidly calculate the energy of different conformations.
Understanding the conformational preferences and flexibility of DMEDTA is crucial, as its shape will dictate how it can bind to a metal ion. The presence of the two methyl groups on the ethylenediamine (B42938) backbone, compared to EDTA, is expected to introduce steric constraints that influence its conformational landscape.
Molecular Dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of molecular systems. An MD simulation of a DMEDTA-metal complex in a solvent (typically water) would involve numerically solving Newton's equations of motion for all atoms in the system. This would provide a trajectory of atomic positions and velocities over time.
From an MD simulation, one could:
Analyze the stability of the metal-DMEDTA complex.
Investigate the coordination geometry and bond distances between the metal ion and the donor atoms of DMEDTA.
Study the role of solvent molecules in the complexation process.
Calculate the free energy of binding, which is a measure of the affinity of DMEDTA for a particular metal ion.
Hypothetical MD Simulation Parameters for a Metal-DMEDTA System:
| Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Represents the solvent environment. |
| Ensemble | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) | Defines the thermodynamic conditions of the simulation. |
| Simulation Time | Nanoseconds to microseconds | The duration of the simulation, which needs to be long enough to sample relevant molecular motions. |
| Analysis | Radial distribution functions, root-mean-square deviation (RMSD), hydrogen bond analysis | To extract structural and dynamic information from the trajectory. |
Theoretical Approaches to DMEDTA Ligand Design and Optimization
The insights gained from quantum chemical calculations and molecular simulations can be leveraged to design new ligands based on the DMEDTA scaffold with improved properties. This field, often referred to as in silico or computer-aided molecular design, aims to predict the properties of novel molecules before they are synthesized.
For DMEDTA, theoretical approaches could be used to:
Modify the ligand structure: For example, by replacing the acetate (B1210297) arms with other functional groups or altering the substitution on the ethylenediamine backbone.
Predict the effect of modifications: Computational methods can be used to predict how these changes would affect the ligand's affinity and selectivity for different metal ions.
Develop Quantitative Structure-Activity Relationships (QSAR): If experimental data were available for a series of related ligands, QSAR models could be built to correlate molecular descriptors with properties like metal binding affinity.
The rational design of chelating agents is of great importance in various fields, including medicine (e.g., for chelation therapy or as contrast agents in MRI) and environmental science (e.g., for metal remediation).
Structure-Based Ligand Design Principles
Structure-based ligand design for chelating agents like Dimethylethylenediamine tetra-acetic acid (DMEDTA) is a computational approach that leverages the three-dimensional structural information of a target molecule, typically a metal ion in a specific environment, to design ligands with enhanced affinity and selectivity. bohrium.com This process is iterative and relies on understanding the molecular recognition between the ligand and the target. nih.gov The fundamental principle is to optimize the complementary in shape and chemical properties between the ligand's binding site and the target. bohrium.com
The design process for DMEDTA analogues would begin with the known coordination chemistry of aminopolycarboxylate chelators. The aim is to rationally introduce modifications to the DMEDTA scaffold to improve its interaction with a specific metal ion. This involves considering several key factors:
Coordination Geometry: The preferred coordination number and geometry of the target metal ion are paramount. For instance, many transition metals favor a hexadentate coordination, which DMEDTA can provide through its two nitrogen atoms and four carboxylate groups. Computational models can predict the most stable coordination geometry for a given metal-DMEDTA complex.
Preorganization of the Ligand: An effective chelator is one that is "preorganized" for binding, meaning it requires minimal conformational change upon complexation. Introducing rigidity into the ethylenediamine backbone, for example, through the dimethyl substitution in DMEDTA, can reduce the entropic penalty of binding, thereby increasing the stability of the metal complex.
Steric Factors: The size and shape of the ligand must be complementary to the binding site. The methyl groups in DMEDTA introduce steric bulk, which can influence the selectivity for certain metal ions over others. Structure-based design can be used to explore how different substitution patterns on the ethylenediamine bridge affect metal ion selectivity.
Illustrative Example of Structure-Based Design Modifications for DMEDTA Analogues:
| Modification to DMEDTA Scaffold | Design Rationale | Predicted Effect on Metal Binding |
| Introduction of a rigid cyclic backbone (e.g., cyclohexanediamine) | Increase preorganization and reduce conformational flexibility. | Enhanced stability for metal ions that fit the constrained geometry. |
| Substitution of acetate arms with phosphonate (B1237965) groups | Increase the negative charge and alter the bite angle of the chelating arms. | Potentially stronger binding to hard metal ions. |
| Addition of aromatic rings to the backbone | Introduce potential for π-stacking interactions with other molecules or surfaces. | Modified solubility and potential for targeted delivery. |
| Chiral substitutions on the ethylenediamine bridge | Create stereospecific ligands for chiral recognition or asymmetric catalysis. | Enantioselective binding of metal complexes. |
These principles, guided by computational modeling, allow for the rational design of novel DMEDTA analogues with tailored properties for specific applications, such as selective metal ion sequestration, medical imaging contrast agents, or catalysts.
Quantitative Structure-Activity Relationships (QSAR) for DMEDTA Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov For DMEDTA analogues, QSAR models can be developed to predict properties such as the stability constants of their metal complexes, their selectivity for different metal ions, or their efficacy in a particular application. bohrium.comnih.gov
A QSAR study for DMEDTA analogues would typically involve the following steps:
Data Set Collection: A dataset of DMEDTA analogues with experimentally determined activities (e.g., metal-ligand stability constants) is compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular volume, surface area).
Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms).
Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed activity. bohrium.comnih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its reliability.
Hypothetical QSAR Model for Predicting Metal Ion Stability Constants of DMEDTA Analogues:
A hypothetical QSAR model for predicting the logarithm of the stability constant (log K) of a metal complex with a series of DMEDTA analogues might take the following form:
log K = c₀ + c₁V + c₂σ + c₃*q(N) + ...
Where:
log K is the predicted stability constant.
c₀, c₁, c₂, c₃ are the regression coefficients determined from the statistical analysis.
V is a descriptor representing the molecular volume of the substituent on the ethylenediamine backbone.
σ is the Hammett electronic parameter of a substituent on an acetate arm.
q(N) is the calculated partial charge on the nitrogen donor atoms.
Illustrative Data for a Hypothetical QSAR Study of DMEDTA Analogues:
| Analogue | Substituent on Backbone | log K (Experimental) | Molecular Volume (ų) | Partial Charge on N |
| DMEDTA | -CH₃, -CH₃ | 18.5 | 120 | -0.45 |
| Analogue 1 | -H, -H (EDTA) | 18.8 | 100 | -0.42 |
| Analogue 2 | -CH₂CH₃, -CH₂CH₃ | 18.2 | 140 | -0.48 |
| Analogue 3 | Phenyl, -H | 17.9 | 150 | -0.40 |
By developing and validating such QSAR models, researchers can virtually screen large libraries of potential DMEDTA analogues and prioritize the most promising candidates for synthesis and experimental testing. nih.gov This significantly accelerates the discovery and optimization of new chelating agents with desired properties. The ultimate goal of these computational approaches is to pave the way for designing new ligands with predetermined selectivity for competing metal ions. osti.gov
Advanced Applications and Research Frontiers of Dimethylethylenediamine Tetra Acetic Acid
Dimethylethylenediamine Tetra-acetic Acid in Catalysis
There is a significant gap in the scientific literature regarding the specific use of this compound (DMEDTA) as a ligand in catalytic processes. While the broader class of aminopolycarboxylic acids, particularly EDTA, has been explored in various catalytic systems, dedicated studies on DMEDTA are not prevalent.
DMEDTA as a Ligand in Homogeneous and Heterogeneous Catalysis
Mechanistic Studies of DMEDTA-Mediated Catalytic Reactions
Consistent with the lack of information on its catalytic applications, there are no available mechanistic studies of catalytic reactions mediated by DMEDTA. Understanding the mechanism of a catalyzed reaction is fundamental to optimizing the catalyst and the reaction conditions. Such studies for DMEDTA-metal complexes are currently absent from the scientific record.
Impact of DMEDTA on Redox Potentials of Metal Centers
The way a ligand influences the redox potential of a metal center is a key aspect of its role in catalysis, particularly in redox-based catalytic cycles. There is no specific data or research available that details the impact of DMEDTA on the redox potentials of various metal centers.
This compound in Environmental Remediation Technologies
While chelating agents are widely used in environmental remediation, particularly for the removal of heavy metals, specific research on the application of DMEDTA in these technologies is limited. The closely related EDTA has been extensively studied for these purposes.
Sequestration of Heavy Metal Ions in Contaminated Environments
There is a lack of specific studies focusing on the use of this compound for the sequestration of heavy metal ions from contaminated environments. While a study on dimethylethylenediamine-modified zinc-based metal-organic frameworks (ZIF-8-mmen) showed its potential for cadmium removal, this involves a modified material and not DMEDTA as a standalone chelating agent. researchgate.net The efficiency and effectiveness of DMEDTA itself for sequestering a broad range of heavy metals from soil and water have not been thoroughly investigated and documented.
Facilitation of Pollutant Degradation and Transformation Processes
No specific research was found that details the role of DMEDTA in facilitating the degradation and transformation of organic or inorganic pollutants. Chelating agents can sometimes play a role in advanced oxidation processes or other degradation pathways by complexing with metal catalysts or pollutants. However, the specific activity and mechanisms of DMEDTA in such processes have not been reported in the available scientific literature.
Environmental Fate and Transport of DMEDTA Complexes
The environmental behavior of this compound (DMEDTA) and its metal complexes is a critical area of study, drawing parallels from the extensive research on ethylenediaminetetraacetic acid (EDTA). The persistence and mobility of aminopolycarboxylic acid chelating agents like DMEDTA are of significant environmental interest.
DMEDTA, similar to EDTA, is expected to be highly persistent in many environmental systems, including wastewater treatment plants and natural waters. nih.govuj.ac.za The biodegradation of such compounds can be slow, leading to their classification as major organic pollutants in some industrial areas. nih.govuj.ac.za The primary mechanism for the degradation of the iron(III) complexes of these chelating agents is photochemical degradation, although the direct applicability of laboratory findings to natural water systems remains an area for further investigation. nih.govuj.ac.za
A significant aspect of the environmental fate of DMEDTA is its ability to form stable, water-soluble complexes with a wide range of metal ions. This complexation has several important consequences for the transport of metals in the environment:
Mobilization of Metals: DMEDTA complexes can increase the mobility and bioavailability of toxic heavy metals and radionuclides by preventing their precipitation and sorption to soil and sediment particles. nih.govresearchgate.net This can lead to the migration of these contaminants from their original sources into groundwater and surface water systems. usgs.govusgs.gov
Desorption of Bound Metals: DMEDTA in solution can desorb heavy metals that are already bound to sediments, further contributing to their presence in the water column. nih.govuj.ac.za
Influence on Metal Speciation: The presence of DMEDTA can significantly alter the chemical speciation of metals in aquatic environments, which in turn affects their toxicity and bioavailability to aquatic organisms. nih.govuj.ac.za
The transport of DMEDTA-metal complexes in subsurface environments is influenced by various factors, including the pH of the groundwater, the presence of other competing metal ions, and the mineralogy of the aquifer material. usgs.govusgs.gov For instance, in acidic conditions, weaker DMEDTA complexes may dissociate, leading to the adsorption of the uncomplexed DMEDTA onto mineral surfaces. researchgate.net Conversely, stronger complexes are more likely to be transported through the subsurface as soluble species. researchgate.net
Reactive transport modeling is a valuable tool for understanding and predicting the movement of DMEDTA-metal complexes in groundwater. usgs.govusgs.gov These models consider both the physical transport processes and the chemical reactions, such as complexation, dissociation, and sorption, that govern the fate of these compounds. usgs.govusgs.gov
Analytical Chemistry Methodologies Employing this compound
Complexometric Titrimetry for Metal Ion Determination
This compound (DMEDTA), as a strong chelating agent, is well-suited for use in complexometric titrations for the determination of various metal ions in solution. wikipedia.orgsrmist.edu.in This analytical technique relies on the formation of a stable, stoichiometric complex between the titrant (DMEDTA) and the metal ion being analyzed. slideshare.netlibretexts.org The endpoint of the titration is typically detected using a metallochromic indicator, which changes color when it is displaced from the metal ion by the stronger chelating agent, DMEDTA. wikipedia.orglibretexts.org
The success of a complexometric titration with DMEDTA depends on several factors, including the stability of the DMEDTA-metal complex, the pH of the solution, and the appropriate choice of indicator. lscollege.ac.inankara.edu.tr The formation constant (Kf) for the DMEDTA-metal complex must be high to ensure a sharp and clear endpoint. wikipedia.orgwikipedia.org The pH is crucial as it affects the availability of the fully deprotonated form of DMEDTA, which is the species that most readily complexes with metal ions. lscollege.ac.inankara.edu.tr
Several types of complexometric titrations can be performed using DMEDTA, each suited for different analytical situations.
| Titration Type | Description | Typical Application |
| Direct Titration | The metal ion solution is directly titrated with a standard solution of DMEDTA. | Determination of metal ions that react quickly with DMEDTA and for which a suitable indicator is available. slideshare.net |
| Back Titration | A known excess of standard DMEDTA solution is added to the metal ion solution. The excess DMEDTA is then titrated with a standard solution of a second metal ion. | Used for metal ions that react slowly with DMEDTA, or when a suitable indicator for direct titration is not available. slideshare.netankara.edu.tr |
| Replacement Titration | The metal ion to be determined displaces a second metal ion from a less stable DMEDTA complex. The liberated second metal ion is then titrated with a standard DMEDTA solution. | Determination of metal ions that do not have a good indicator but form more stable complexes than the displaced metal ion (e.g., Mg²⁺ or Zn²⁺). slideshare.net |
A variety of metallochromic indicators can be used for DMEDTA titrations, with the choice depending on the specific metal ion being determined and the pH of the titration. Common examples include Eriochrome Black T, Calmagite, and Murexide. wikipedia.organkara.edu.tr The indicator must form a complex with the metal ion that is less stable than the DMEDTA-metal complex to ensure a sharp color change at the endpoint. srmist.edu.in
Role in Chromatographic Separation Techniques
In the field of chromatography, DMEDTA can serve a valuable role as a mobile phase additive, particularly in the separation of biomolecules and other analytes that are sensitive to the presence of metal ions. chromatographyonline.commtc-usa.com Trace metal contamination in high-performance liquid chromatography (HPLC) systems, often leaching from stainless steel components, can lead to poor peak shapes, such as tailing or distortion, for certain analytes like polyprotic acids and nucleotides. mtc-usa.com The addition of a small amount of a strong chelating agent like DMEDTA to the mobile phase can effectively mitigate these issues by binding the problematic metal ions, thereby improving peak symmetry and reproducibility. chromatographyonline.commtc-usa.com
While effective in improving chromatographic performance, the use of DMEDTA as a mobile phase additive must be carefully considered when the HPLC system is coupled with mass spectrometry (MS) detection. This is because highly ionizable chelating agents can cause ion suppression, leading to a decreased signal for the target analytes. chromatographyonline.comlcms.cz
Furthermore, due to its chiral nature, DMEDTA and its derivatives have the potential to be employed as chiral selectors in various chromatographic techniques for the separation of enantiomers. diva-portal.orgwvu.edu Chiral separation is of paramount importance in the pharmaceutical industry, as enantiomers of a drug can have significantly different pharmacological activities. wvu.edunih.gov Chiral selectors can be incorporated into the stationary phase or used as additives in the mobile phase to create a chiral environment that allows for the differential interaction and subsequent separation of enantiomers. diva-portal.orgnih.gov
Spectrophotometric Assays Involving DMEDTA Complexes
Spectrophotometric analysis is a widely used technique for the quantitative determination of metal ions, and DMEDTA can be effectively utilized in such assays. stmarys-ca.eduijmr.net.in This method is based on the principle that many metal ions form colored complexes with specific reagents, and the intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion according to the Beer-Lambert Law. stmarys-ca.edustmarys-ca.edu
DMEDTA can be employed in spectrophotometric assays in several ways:
As a Chromogenic Reagent: If the DMEDTA-metal complex itself is colored and has a distinct absorption spectrum in the UV-Vis range, the absorbance of this complex can be measured at its wavelength of maximum absorbance (λmax) to determine the concentration of the metal ion. ijmr.net.inresearchgate.net
In Competitive Binding Assays: An indicator dye that forms a colored complex with the metal ion can be used. In the presence of DMEDTA, which forms a more stable complex with the metal ion, the indicator is displaced, leading to a color change that can be measured spectrophotometrically. libretexts.org
For the Determination of Mixtures of Metal Ions: By carefully controlling the pH and selecting appropriate wavelengths, it may be possible to develop methods for the simultaneous determination of multiple metal ions in a mixture without the need for prior separation steps. ekb.egresearchgate.net
The development of a spectrophotometric method using DMEDTA involves several key steps, including the optimization of reaction conditions such as pH and reagent concentration, the determination of the stoichiometry of the complex, and the construction of a calibration curve by measuring the absorbance of a series of standard solutions. stmarys-ca.edu The simplicity, sensitivity, and cost-effectiveness of spectrophotometry make it an attractive method for routine analysis in various fields, including environmental monitoring and industrial quality control. ijmr.net.in
This compound in Polymer Science
DMEDTA-Mediated Polymerization Initiation and Control
This compound (DMEDTA) has significant potential as a ligand in the field of controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). cmu.edunih.gov ATRP is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures. cmu.edunih.gov The success of ATRP relies on the establishment of a dynamic equilibrium between active propagating radicals and dormant species, which is mediated by a transition metal complex, typically copper-based. nih.govcmu.edu
The ligand plays a crucial role in ATRP by solubilizing the copper catalyst and, more importantly, by tuning the redox potential and activity of the catalyst. nih.govcmu.edu The structure of the ligand directly influences the equilibrium constant of the ATRP process and, consequently, the rate of polymerization and the degree of control over the polymer chain growth. nih.govnsf.gov
Multidentate amine ligands, structurally similar to DMEDTA, such as N,N,N',N',N''-pentamethyldiethylenetriamine (PMDETA) and 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA), have been successfully employed in copper-mediated ATRP of various monomers, including styrenes and acrylates. cmu.edu These ligands form active copper complexes that can effectively initiate and control the polymerization process. cmu.edu
The use of ligands like DMEDTA in ATRP offers several advantages:
Enhanced Polymerization Rates: The coordination complexes formed between copper and multidentate amines can have lower redox potentials compared to complexes with other ligands, leading to higher rates of activation of the dormant halide species and thus faster polymerization rates. cmu.edu
Improved Control: The steric and electronic properties of the ligand influence the stability of both the copper(I) and copper(II) complexes, which is critical for maintaining the activation/deactivation equilibrium and achieving a well-controlled polymerization. cmu.edunsf.gov
Versatility: By modifying the structure of the ligand, the activity of the catalyst can be tailored for the polymerization of a wide range of monomers under various reaction conditions. nih.gov
Research in this area focuses on understanding the structure-property relationships of the ligand and their impact on the ATRP equilibrium constant. nih.gov This knowledge allows for the rational design of new ligands, such as derivatives of DMEDTA, to further enhance the efficiency and applicability of ATRP for the synthesis of advanced polymeric materials.
Synthesis of Functional Polymers using DMEDTA Derivatives
The integration of chelating ligands like DMEDTA into polymer chains is a promising route to functional materials with tailored properties for metal ion sequestration, catalysis, and sensing. The synthesis of such polymers can be achieved through the polycondensation of a DMEDTA-derived monomer with appropriate co-monomers.
One established method for forming such polymers is the synthesis of polyamides. This typically involves the reaction of a diamine monomer with a dicarboxylic acid or, more reactively, a diacyl chloride. sparkl.mescience-revision.co.uklibretexts.org In this context, the DMEDTA ligand, which contains both secondary amine functionalities and carboxylic acid groups, can be conceptualized as a versatile building block. For polymerization, the carboxylic acid groups of DMEDTA could be converted to more reactive diacyl chlorides. Subsequent reaction with an aromatic or aliphatic diamine via low-temperature solution polycondensation would yield a polyamide incorporating the DMEDTA unit within its backbone. researchgate.netamanote.com
Alternatively, the amine groups of the N,N'-dimethylethylenediamine precursor can be utilized. High-temperature solution polycondensation or bulk polycondensation methods can be employed to react the diamine with various dicarboxylic acids, leading to the formation of semiaromatic or aliphatic polyamides. nih.gov The resulting polymer could then undergo post-polymerization modification, where the secondary amine protons are substituted with carboxymethyl groups to install the diacetate functionality, yielding a polymer with pendant DMEDTA-like chelating sites.
A general scheme for the synthesis of a polyamide incorporating a DMEDTA derivative is presented below:
Step 1: Monomer Preparation. N,N'-dimethylethylenediamine is reacted with a protected form of chloroacetic acid (e.g., its ethyl ester) under basic conditions, followed by hydrolysis to yield N,N'-dimethylethylenediamine-N,N'-diacetic acid (DMEDTA).
Step 2: Activation. The dicarboxylic acid groups of DMEDTA are converted to diacyl chlorides using a chlorinating agent like thionyl chloride.
Step 3: Polycondensation. The resulting DMEDTA-diacyl chloride is reacted with a diamine monomer (e.g., hexane-1,6-diamine or 4,4'-oxydianiline) in an appropriate solvent to form the final polyamide. nih.gov
This approach allows for the systematic incorporation of metal-chelating sites along a polymer chain, creating materials with a high capacity for binding metal ions.
Investigation of Magnetic Properties of DMEDTA Metal Complexes
Spin States and Magnetic Moments in DMEDTA Coordination Compounds
The magnetic moment of a complex is a key parameter that provides insight into its electronic structure. It is often measured in units of Bohr Magnetons (B.M.). For first-row transition metals, the spin-only magnetic moment can be estimated, but experimental values often show deviations due to orbital contributions.
Cobalt(III) Complexes: Cobalt(III) is a d⁶ metal ion. In an octahedral field, which is common for aminopolycarboxylate ligands, the strong ligand field typically forces all six d-electrons to pair in the lower energy t₂g orbitals. This results in a low-spin configuration (t₂g⁶ eg⁰) with zero unpaired electrons (S=0). Consequently, Co(III)-DMEDTA complexes are expected to be diamagnetic, with a magnetic moment of 0 B.M. This has been confirmed for related s-cis-[Co(dmedda)(L-cys)] complexes, which are indeed diamagnetic. researchgate.net
Nickel(II) Complexes: Nickel(II) is a d⁸ ion. In a pseudo-octahedral geometry, as seen in complexes with the related N,N'-dimethylethylenediamine ligand, there are two unpaired electrons (S=1). scielo.br The expected spin-only magnetic moment is approximately 2.83 B.M. christuniversity.in Experimental values for complexes like bis(N,N'-dimethylethylenediamine)-bis(saccharinato)nickel(II) and bis(chlorosulphato)-bis(N,N'-dimethyl-ethylenediamine)nickel(II) are typically in the range of 2.8 to 3.3 B.M., confirming a high-spin state in an octahedral environment. asianpubs.orgnih.gov
Lanthanide(III) Complexes: Lanthanide ions (excluding La³⁺ and Lu³⁺) possess unpaired electrons in their 4f orbitals. These orbitals are well-shielded from the ligand field, so their magnetic moments are less affected by the coordination environment compared to transition metals. Lanthanide complexes with aminopolycarboxylate ligands like EDTA and its derivatives are characteristically paramagnetic. nih.gov For example, the Dy³⁺ and Ho³⁺ ions exhibit the highest magnetic moments in the series. researchgate.net
Table 1: Magnetic Moments of Selected Metal Complexes with DMEDTA and Related Ligands
| Metal Ion | Ligand | Geometry | Spin State | Number of Unpaired Electrons (n) | Theoretical Spin-Only Moment (μ_so, B.M.) | Experimental Magnetic Moment (μ_eff, B.M.) | Reference |
|---|---|---|---|---|---|---|---|
| Co(III) | DMEDDA | Octahedral | Low-spin (d⁶) | 0 | 0.00 | Diamagnetic (~0) | researchgate.net |
| Ni(II) | (dmen)₂ (sac)₂ | Pseudo-octahedral | High-spin (d⁸) | 2 | 2.83 | ~3.2 | scielo.br |
| Ni(II) | (dmen)₂(SO₃Cl)₂ | Octahedral | High-spin (d⁸) | 2 | 2.83 | 3.16 | researchgate.net |
| Dy(III) | EDTA | - | High-spin (f⁹) | 5 | - | ~10.6 | researchgate.net |
Characterization of Paramagnetic and Diamagnetic Behavior
The magnetic behavior of a DMEDTA complex is fundamentally determined by its electronic configuration.
Diamagnetic Complexes: These materials contain no unpaired electrons and are weakly repelled by a magnetic field. As established, octahedral low-spin Co(III) complexes with DMEDTA are classic examples of diamagnetic coordination compounds due to their d⁶ electronic configuration where all electrons are paired.
Paramagnetic Complexes: These materials possess one or more unpaired electrons and are attracted to a magnetic field. The strength of this attraction is proportional to the number of unpaired electrons. Most transition metal and lanthanide complexes of DMEDTA fall into this category.
Ni(II)-DMEDTA: With a d⁸ configuration in an octahedral field, these complexes have two unpaired electrons in the eg orbitals, rendering them paramagnetic. asianpubs.orgresearchgate.net
Cu(II)-DMEDTA: Copper(II), a d⁹ ion, will have one unpaired electron in any common geometry (octahedral, square planar, etc.), and its DMEDTA complexes are therefore expected to be paramagnetic.
Lanthanide-DMEDTA: With the exception of La³⁺ (f⁰) and Lu³⁺ (f¹⁴), all other lanthanide(III) ions have unpaired 4f electrons. Their DMEDTA complexes are thus inherently paramagnetic. nih.gov The analysis of paramagnetic properties of these complexes is crucial for their application as contrast agents in Magnetic Resonance Imaging (MRI) and as shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net
Applications in Molecular Magnetism
Molecular magnetism is a field focused on designing and synthesizing molecules that behave as magnets. rsc.org These materials, which include single-molecule magnets (SMMs), derive their properties from the controlled arrangement of paramagnetic metal ions linked by organic ligands. The goal is to create materials with large magnetic anisotropy and slow relaxation of magnetization.
While specific applications of DMEDTA in molecular magnetism are not yet widely reported, the structural features of aminopolycarboxylate ligands offer significant potential. The ability of ligands like DMEDTA to bridge multiple metal centers can be exploited to construct polynuclear complexes. By selecting appropriate paramagnetic metal ions (e.g., Mn(II), Fe(III), Gd(III), Dy(III)) and controlling the geometry of the resulting bridged structure, it may be possible to engineer specific magnetic exchange interactions (either ferromagnetic or antiferromagnetic) between the metal centers.
For instance, coordination polymers based on lanthanides and bifunctional organic ligands have been shown to exhibit ferromagnetic or antiferromagnetic interactions depending on the specific metal ion. nih.gov The versatile coordination modes of DMEDTA could be used to create one-, two-, or three-dimensional networks. The carboxylate groups can act as bridging units between metal ions, mediating magnetic coupling. The design of such DMEDTA-based coordination polymers could lead to new materials with interesting magnetic ordering phenomena or SMM behavior. amanote.com
Supramolecular Chemistry and Molecular Recognition with this compound
Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. The design of specific molecular building blocks that can spontaneously self-assemble into larger, well-defined architectures is a central theme in this field.
Assembly of DMEDTA-Based Supramolecular Architectures
DMEDTA, as a multidentate ligand, can form stable metal complexes that act as "nodes" or "metallotectons" for the construction of larger supramolecular structures. The remaining coordination sites on the metal ion or functional groups on the ligand itself can participate in further interactions, such as hydrogen bonding or coordination with other species, to direct the self-assembly process.
Coordination polymers are a prime example of such architectures. In these structures, metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. Research on related aminopolycarboxylate ligands demonstrates this principle effectively. For example, a dysprosium(III) complex with (carboxymethyl)ethylenediaminetriacetate, a close analogue of DMEDTA, forms a coordination polymer where the ligands connect the metal centers into layers. These layers are further assembled into a three-dimensional supramolecular network through extensive hydrogen bonding involving coordinated and lattice water molecules. rsc.org
The self-assembly of lanthanide complexes, in particular, has been a rich area of study. The high coordination numbers of lanthanide ions allow them to bind to multiple ligands or parts of ligands simultaneously. By using bifunctional ligands, researchers have created a variety of supramolecular structures. nih.gov The combination of the strong chelation provided by the DMEDTA core and the potential for its carboxylate arms to bridge to adjacent metal centers makes it an excellent candidate for building robust, multidimensional supramolecular frameworks with lanthanide ions. rsc.org Such self-assembled systems are of great interest for their potential applications in areas like luminescence and magnetism.
Selective Recognition of Metal Ions and Anions
This compound (DMEDTA) is a complexing agent that has been investigated for its potential in the selective recognition of various metal ions. As a derivative of the well-known chelating agent ethylenediaminetetraacetic acid (EDTA), DMEDTA possesses a structural framework that allows for the coordination of metal ions through its nitrogen and oxygen donor atoms. The presence of methyl groups on the ethylenediamine (B42938) backbone can influence the steric and electronic properties of the ligand, potentially leading to altered selectivity for certain metal ions compared to its parent compound.
Research into the coordination chemistry of DMEDTA and its analogues has provided insights into its binding affinities for different metal ions. For instance, studies on the related compound N,N'-dimethylethylenediamine-N,N'-diacetic acid (DMEDDA), which shares a similar structural motif, have demonstrated its ability to form stable complexes with transition metal ions. One notable example is the formation of cobalt(III) complexes, indicating a strong interaction between the ligand and the metal center.
The selective recognition of metal ions by chelating agents like DMEDTA is governed by several factors, including the size and charge of the metal ion, the stereochemistry of the ligand, and the pH of the solution. The formation of stable chelate rings, typically five- or six-membered, is a key driver of the complexation process. The denticity of the ligand, or the number of donor atoms that can bind to a single metal ion, also plays a crucial role in the stability of the resulting complex.
The potential for selective recognition is not limited to metal ions. While the primary function of aminopolycarboxylate ligands like DMEDTA is the chelation of cations, interactions with anions can also occur, although this is a less explored area of its coordination chemistry. Such interactions would likely be indirect, mediated by the coordinated metal ion or through hydrogen bonding with the protonated forms of the ligand.
Further research is required to fully elucidate the selective recognition capabilities of this compound for a broad spectrum of metal ions and anions. Detailed potentiometric, spectroscopic, and crystallographic studies would be necessary to determine the stability constants, coordination modes, and structural details of its complexes, thereby providing a comprehensive understanding of its selectivity and potential applications in areas such as analytical chemistry, separation science, and environmental remediation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
